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An In-Depth Technical Guide to the Acute and Chronic Toxicology of Spinetoram

Introduction

Spinetoram is a semi-synthetic insecticide belonging to the spinosyn class of macrocyclic
lactones.[1][2] It is derived from the fermentation of the soil actinomycete Saccharopolyspora
spinosa, followed by chemical modification.[2][3] The active ingredient is a mixture of two
principal components, or "factors": spinetoram-J and spinetoram-L, typically in a ratio of
approximately 3:1.[3][4][5] Its primary mode of action in target insect species is the persistent
activation of nicotinic acetylcholine receptors (NnAChRS), leading to abnormal neural
transmission, paralysis, and eventual death.[2][6][7] It may also have an effect on y-
aminobutyric acid (GABA) receptors.[6] Based on its toxicological profile and low impact on
many non-target organisms, spinetoram has been classified as a reduced-risk pesticide by
regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[8]

Acute Toxicity Profile

Spinetoram exhibits a low order of acute toxicity across oral, dermal, and inhalation routes of
exposure in mammalian models.[1][9] Studies consistently demonstrate high LD50 and LC50
values, indicating a wide margin of safety for single-dose exposures.[1] The plant metabolites
of spinetoram, N-formyl-factor J and N-formyl-factor L, also show low acute oral toxicity.[1][2]

Data Presentation: Acute Toxicity
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Table 1: Acute Toxicity of Spinetoram in Rats

Endpoint Route Value Classification Citation

>5000 mgl/kg .
LD50 Oral b Low Toxicity [1][3][10]
w

LD50 Dermal >5000 mg/kg bw  Low Toxicity [1][20]

| LC50 | Inhalation (4-hr) | >4.44 mg/L | Low Toxicity |[1] |

Table 2: Skin and Eye Effects

Endpoint Species Result Citation
Skin Irritation Not specified Not an irritant [1][9]
Eye Irritation Not specified Not an irritant [1109]
Skin Sensitization Mouse (BALB/c) Moderate sensitizer [1]

Skin Sensitization Mouse (CBA/J) Not a sensitizer [1]

| Skin Sensitization | Guinea Pig | Not a sensitizer |[11] |

Experimental Protocols: Acute Studies

Acute Oral Toxicity (LD50): The study is typically conducted following OECD Test Guideline 423
(Acute Oral Toxicity — Acute Toxic Class Method). Rats are fasted prior to dosing. A single limit
dose of 5000 mg/kg body weight (bw) of spinetoram is administered by oral gavage.[1][10]
Animals are then observed for mortality, clinical signs of toxicity, and changes in body weight
for a period of 14 days. A full necropsy is performed on all animals at the end of the observation
period.

Dermal and Eye Irritation: Protocols generally align with OECD Guidelines 404 (Acute Dermal
Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion). For dermal testing, the substance
is applied to a small patch of shaved skin on rabbits, and the site is observed for erythema and
edema. For eye irritation, the substance is instilled into one eye of a rabbit, with the other eye
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serving as a control. The eyes are then examined for redness, swelling, and discharge.
Spinetoram is not found to be a skin or eye irritant.[1]

Skin Sensitization: The potential for skin sensitization has been evaluated using the Local
Lymph Node Assay (LLNA) in mice, consistent with OECD Guideline 429.[1] This assay
measures the proliferation of lymphocytes in the draining lymph nodes following repeated
topical application of the test substance to the ear. Results for spinetoram have varied by
mouse strain, with one study showing moderate sensitization and another showing no effect.[1]

Chronic and Sub-Chronic Toxicity

Repeated-dose studies in multiple species have been conducted to characterize the
toxicological profile of spinetoram following long-term exposure. The primary toxic effect
observed across studies is histopathological changes in various organs, with vacuolization of
cells and/or macrophages being a common finding.[4] In dogs, the most sensitive species, the
critical effect observed after long-term exposure was arteritis (inflammation of arteries),
sometimes accompanied by necrosis of the arterial walls.[1][9]

Data Presentation: Chronic/Sub-Chronic Toxicity

Table 3: Summary of Repeated-Dose Oral Toxicity Studies
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Species Duration

Mouse 90-day

NOAEL

50 ppm (7.5
mgl/kg/day)

LOAEL

Not
specified

Key Effects
at LOAEL

Slight
splenic
extramedull
ary
haematopoi
esis in
females.

Citation

[1]

Rat 90-day

10 mg/kg/day

Not specified

Increased
reticulocyte
and leukocyte

counts.

[1]

Dog 90-day

150 ppm (5.0
mg/kg/day)

Not specified

Vacuolation
of tissues,
extramedullar
y splenic
haematopoie

Sis.

[1]

| Dog | 1-year | 100 ppm (2.5 mg/kg/day) | 200 ppm | Arteritis and necrosis of arterial walls in

various organs. [[1][9] |

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level

Experimental Protocols: Chronic/Sub-Chronic Studies

A representative chronic study is the 1-year oral toxicity study in dogs, conducted in

accordance with OECD Guideline 452. Beagle dogs are assigned to groups and administered

spinetoram daily, typically mixed in their feed, at various concentrations (e.g., 0, 100, 200 ppm).

[1] Throughout the study, animals are monitored for clinical signs of toxicity, changes in body

weight, and food consumption. Periodic examinations of blood (hematology and clinical

chemistry) and urine are conducted. At the conclusion of the study, a complete necropsy is

performed, organs are weighed, and a comprehensive set of tissues is examined
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microscopically by a pathologist to identify any treatment-related changes. The NOAEL is
established as the highest dose at which no adverse effects are observed.[1]

Genotoxicity and Carcinogenicity

Spinetoram has been evaluated in a comprehensive battery of in vitro and in vivo genotoxicity
assays. The results of these studies were consistently negative, leading to the conclusion that
spinetoram does not possess genotoxic potential.[1][2] Long-term carcinogenicity bioassays in
rodents have also been conducted, and there is no evidence to suggest that spinetoram is
carcinogenic.[4][10][12]

Data Presentation: Genotoxicity

Table 4: Genotoxicity Profile of Spinetoram

Assay Type System Result Citation

Bacterial Reverse

Mutation (Ames In vitro Negative [11[2]
Test)
Mammalian Cell Gene ) .
) In vitro Negative [1]
Mutation
Chromosomal ) )
) In vitro Negative [1]
Aberration
Unscheduled DNA ) ]
In vitro Negative [1]

Synthesis

| Micronucleus Test | In vivo (mouse) | Negative |[1] |

Reproductive and Developmental Toxicity

Developmental toxicity studies have been conducted in both rats and rabbits. In these studies,
no evidence of teratogenicity or direct embryo/fetal toxicity was observed at doses up to the
highest levels tested.[1] Effects on the fetus or offspring were only seen at dose levels that also
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produced significant toxicity in the maternal animals, such as reduced body weight and feed

consumption.[1][11]
Data Presentation: Developmental Toxicity

Table 5: Developmental Toxicity Studies of Spinetoram

Maternal
. Maternal Effects at Developme Developme o
Species . Citation
NOAEL Higher ntal NOAEL ntal Effects
Doses
Reduced
bod
.y 300
100 weight and None
Rat mgl/kgl/day [1]
mgl/kgl/day feed observed.
. (HDT)
consumptio
n.

| Rabbit | 10 mg/kg/day | Decreased feed consumption and body weight gain. | 60 mg/kg/day
(HDT) | None observed. |[1] |

HDT: Highest Dose Tested

Experimental Protocols: Developmental Toxicity

Developmental toxicity is assessed using protocols consistent with OECD Guideline 414.
Pregnant female rats or rabbits are administered spinetoram via oral gavage daily during the
critical period of organogenesis.[1] Dams are closely monitored for signs of toxicity. Shortly
before their expected delivery date, the females are euthanized, and the uterine contents are
examined. The number of corpora lutea, implantations, resorptions, and live and dead fetuses
are recorded. Fetuses are weighed, sexed, and examined for any external, visceral, and
skeletal malformations or variations.

Mechanistic Toxicology and Signaling Pathways
Toxicokinetics
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In rats, the active components of spinetoram are rapidly and extensively absorbed following
oral administration.[1] The highest concentrations are found in the gastrointestinal tract, fat, and
liver. Metabolism is extensive, with the major pathway involving glutathione conjugation of the
parent molecule or its N-demethylated and O-deethylated metabolites.[1][2] Excretion occurs
primarily through the feces, accounting for about 85% of the administered dose.[1]

Mandatory Visualization: Experimental Workflow

Dosing
(Oral Gavage in Rats)

Sample Collection
(Blood, Urine, Feces)
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(Radiolabeling, LC-MS)

Pharmacokinetic Modeling
(Absorption, Distribution, Excretion)

Metabolite Identification

Click to download full resolution via product page

Caption: Experimental workflow for a typical toxicokinetic study.

Potential Neurotoxicity in Non-Target Species

While spinetoram's primary mechanism of action is neurotoxic to insects, dedicated
neurotoxicity studies in rats found no evidence of adverse effects on the nervous system.[2][9]
However, recent in vitro research using human neuroblastoma (SH-SY5Y) cells has explored
potential cellular mechanisms of toxicity in non-target neuronal cells.[5] This study suggested
that exposure to spinetoram can inhibit cell viability and induce oxidative stress.[5] This
oxidative stress was linked to mitochondrial damage, which in turn triggered a cellular self-
protective process known as autophagy via the AMPK/mTOR signaling pathway.[5]
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Mandatory Visualization: Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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